molecular formula C9H14N2O3 B115152 Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate CAS No. 145071-29-0

Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate

Cat. No. B115152
CAS RN: 145071-29-0
M. Wt: 198.22 g/mol
InChI Key: DDKZZYDTARWAND-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate, also known as MDP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MDP is a pyridinecarboxylate derivative that has been synthesized using different methods.

Scientific Research Applications

Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been widely studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and agriculture. This compound has been reported to exhibit antifungal, antibacterial, and antiviral activities. This compound has also been studied for its potential use as an anticancer agent. In addition, this compound has been evaluated for its potential use as a plant growth regulator.

Mechanism of Action

The mechanism of action of Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is not fully understood. However, studies have suggested that this compound may exert its biological activities through the inhibition of enzymes such as DNA gyrase and topoisomerase IV. This compound has also been reported to inhibit the activity of RNA polymerase in bacteria.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. This compound has been reported to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the growth of fungi and bacteria. In addition, this compound has been reported to increase the yield and quality of crops.

Advantages and Limitations for Lab Experiments

Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has several advantages for use in lab experiments. This compound is relatively easy to synthesize, and it exhibits potent biological activities at low concentrations. However, this compound also has limitations. This compound has been reported to exhibit cytotoxicity in some cell lines, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate. One potential direction is to further investigate the mechanism of action of this compound. Another potential direction is to evaluate the potential use of this compound as a plant growth regulator in different crops. In addition, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical trials.

Synthesis Methods

Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been synthesized using various methods, including the reaction of 2-oxo-2-pyridin-3-yl-N-methylhydrazinecarboximidamide with methyl iodide, and the reaction of 2-oxo-2-pyridin-3-yl-N-methylhydrazinecarboximidamide with dimethyl sulfate. The synthesis of this compound has also been achieved through the reaction of 2-oxo-2-pyridin-3-yl-N-methylhydrazinecarboximidamide with methyl triflate.

properties

CAS RN

145071-29-0

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

methyl 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C9H14N2O3/c1-13-9(12)11-5-3-4-8(7-11)6-10-14-2/h4,6H,3,5,7H2,1-2H3/b10-6+

InChI Key

DDKZZYDTARWAND-UXBLZVDNSA-N

Isomeric SMILES

COC(=O)N1CCC=C(C1)/C=N/OC

SMILES

COC(=O)N1CCC=C(C1)C=NOC

Canonical SMILES

COC(=O)N1CCC=C(C1)C=NOC

synonyms

1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-5-((methoxyimino)methyl)-, methyl ester, (E)-

Origin of Product

United States

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